molecular formula C11H16N2O2 B13000117 tert-Butyl (S)-(3-cyanocyclopent-2-en-1-yl)carbamate

tert-Butyl (S)-(3-cyanocyclopent-2-en-1-yl)carbamate

Cat. No.: B13000117
M. Wt: 208.26 g/mol
InChI Key: KYYWEUNSFOYUGT-VIFPVBQESA-N
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Description

tert-Butyl(S)-(3-cyanocyclopent-2-en-1-yl)carbamate is a compound that features a tert-butyl group, a cyanocyclopentene ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(S)-(3-cyanocyclopent-2-en-1-yl)carbamate typically involves the protection of amino groups using tert-butyl carbamates. One common method is the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of tert-butyl carbamates often employs continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(S)-(3-cyanocyclopent-2-en-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH

    Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh

    Substitution: Alkyl halides, acyl chlorides, RLi, RMgX, RCuLi

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-Butyl(S)-(3-cyanocyclopent-2-en-1-yl)carbamate involves its ability to protect amino groups by forming stable carbamate linkages. This protection prevents unwanted side reactions during synthetic processes and can be selectively removed under acidic conditions . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl(S)-(3-cyanocyclopent-2-en-1-yl)carbamate is unique due to its combination of a tert-butyl group, a cyanocyclopentene ring, and a carbamate functional group. This structure provides distinct reactivity and stability, making it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

tert-butyl N-[(1S)-3-cyanocyclopent-2-en-1-yl]carbamate

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h6,9H,4-5H2,1-3H3,(H,13,14)/t9-/m0/s1

InChI Key

KYYWEUNSFOYUGT-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC(=C1)C#N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=C1)C#N

Origin of Product

United States

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